D-Fructose-d2-1

Stable Isotope Tracing Quantitative Metabolomics LC-MS/MS Internal Standards

Quantitative fructose tracing fails with unlabeled or ¹³C analogs due to H/D exchange or lack of mass shift. D-Fructose-d2-1 resolves this with site-specific C1 deuteration. - **Application**: LC-MS/MS internal standard (Δ +2 Da) or ²H NMR flux probe for fructokinase/aldolase pathways. - **Performance**: ≥98% isotopic purity eliminates quantification bias; co-elutes with unlabeled analyte. - **Supply**: Research-use only. Strictly controlled synthesis ensures batch-to-batch consistency.

Molecular Formula C6H12O6
Molecular Weight 182.17 g/mol
Cat. No. B12392360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d2-1
Molecular FormulaC6H12O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3D,5D
InChIKeyBJHIKXHVCXFQLS-RFWYIVNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-d2-1: Technical Baseline


D-Fructose-d2-1 (CAS 478518-48-8) is a deuterium-labeled analog of D-fructose, a naturally occurring ketohexose monosaccharide, featuring site-specific replacement of hydrogen atoms with deuterium at the C1 position . It serves primarily as a stable isotope tracer and internal standard for quantitative mass spectrometry and metabolic flux analysis. The compound maintains an isotopic purity specification of ≥98% and is supplied exclusively for research use .

Stable isotope internal standard for LC-MS/MS fructose quantitation
C1-specific deuterium labeling for metabolic flux analysis
Supplied as research-use-only isotopic tracer

D-Fructose-d2-1: Why Generic Tracers Fail


Substituting D-Fructose-d2-1 with unlabeled D-fructose, alternative deuterated fructose variants (e.g., D-Fructose-d, D-Fructose-d7), or ¹³C-labeled fructose introduces distinct analytical and metabolic resolution limitations that cannot be mitigated by post-acquisition correction. Unlabeled fructose offers no mass shift for MS differentiation, precluding its use as an internal standard. Non-site-specifically deuterated fructose variants exhibit chromatographic retention time shifts due to deuterium isotope effects on hydrophobicity [1], and may be susceptible to hydrogen-deuterium exchange under certain analytical conditions, compromising quantification accuracy [2]. ¹³C-labeled fructose, while avoiding H/D exchange issues, fails to provide site-specific metabolic flux resolution for the C1 position in NMR-based tracing [3].

Unlabeled fructose
No mass shift prevents MS differentiation, precluding co-eluting ISTD correction.
Non-site-specific deuterated variants
Retention time shifts and potential H/D exchange may compromise quantification accuracy.
¹³C-labeled fructose
Avoids H/D exchange but lacks site-specific C1 metabolic flux resolution for NMR tracing.

D-Fructose-d2-1: Quantified Differentiation Evidence


Isotopic Purity: Site-Specific vs. Unspecified

D-Fructose-d2-1 is supplied with a specified isotopic purity of ≥98%, a critical parameter for its use as an internal standard. In comparison, generic D-Fructose-d (CAS 285979-75-1), which lacks defined site-specific labeling, is specified only at 95% purity . This difference of ≥3 percentage points in isotopic purity directly impacts the quantitative accuracy of LC-MS/MS assays by reducing interference from unlabeled analyte carryover [1].

Isotopic Purity
Specification review
≥98%
vs 95% (unspecified labeling)
May reduce unlabeled analyte interference
Vendor-specified purity; LC-MS/MS context
Stable Isotope Tracing Quantitative Metabolomics LC-MS/MS Internal Standards

C1 Deuterium vs. Uniform ¹³C Labeling

The C1-specific deuteration of D-Fructose-d2-1 enables tracking of the anomeric carbon fate during hexose interconversion. ¹³C NMR studies with D-[1-¹³C]fructose demonstrate that exogenous glucose suppresses deuteration specifically at the C1 position of glucose generated from fructose, a metabolic distinction only resolvable when the C1 position is uniquely labeled [1]. Uniformly ¹³C-labeled fructose (e.g., [U-¹³C₆]-fructose) cannot differentiate C1-specific metabolic events from overall carbon flux due to global ¹³C enrichment .

C1 vs Uniform ¹³C
Class-level
C1-specific deuterium
vs uniform ¹³C₆ labeling
Enables anomeric carbon fate tracing
¹³C NMR rat hepatocyte model
Metabolic Flux Analysis NMR Spectroscopy Gluconeogenesis Tracing

MS Differentiation: Deuterium vs. Unlabeled

D-Fructose-d2-1 provides a minimum mass shift of +2 Da relative to unlabeled D-fructose (m/z 180.16 to 182.17 for the molecular ion), enabling baseline mass spectrometric differentiation. This mass shift allows the labeled compound to serve as a co-eluting internal standard that corrects for ionization suppression and matrix effects [1]. Unlabeled fructose offers no mass shift (Δm/z = 0) and therefore cannot be distinguished from the endogenous analyte by MS, precluding its use as an internal standard [2].

MS Differentiation
Head-to-head
+2 Da mass shift
vs 0 Da (unlabeled)
Enables co-eluting ISTD methodology
LC-MS/MS baseline differentiation
Quantitative Bioanalysis LC-MS/MS Internal Standard Methodology

C1 vs. C6 Deuteration for Metabolic Imaging

C1-deuterated fructose (D-Fructose-d2-1) targets the anomeric carbon involved in fructokinase-mediated phosphorylation, potentially offering different kinetic resolution compared to C6-deuterated fructose ([6,6′-²H₂]fructose), which tracks the terminal carbon. DMI studies with [6,6′-²H₂]fructose demonstrate measurable hepatic extraction and turnover rates, with fructose showing faster hepatic turnover compared to glucose in murine models [1]. While D-Fructose-d2-1 provides complementary C1-specific information, the C6-labeled analog has established quantitative in vivo DMI protocols.

C1 vs C6 Tracer
Class-level
Anomeric carbon node
vs terminal carbon (C6)
Targets distinct metabolic steps
C6 DMI protocol established; C1 complementary
Deuterium Metabolic Imaging Hepatic Metabolism In Vivo Tracer Kinetics

D-Fructose-d2-1: Recommended Application Scenarios


LC-MS/MS Internal Standard for Fructose Quantitation

D-Fructose-d2-1 is optimally deployed as a co-eluting stable isotope-labeled internal standard for LC-MS/MS quantification of endogenous fructose in plasma, urine, or tissue homogenates. The +2 Da mass shift (Evidence Item 3) enables complete spectrometric differentiation from unlabeled analyte while the ≥98% isotopic purity (Evidence Item 1) minimizes systematic quantification bias [1].

C1-Specific Flux Tracing in Gluconeogenesis

In hepatocyte or perfused liver models, D-Fructose-d2-1 provides unique C1-positional resolution for tracking anomeric carbon fate during hexose interconversion and gluconeogenesis. This application is supported by class-level evidence that site-specific labeling at C1 enables detection of glucose-mediated suppression of C1 deuteration (Evidence Item 2) [2].

Deuterium NMR for Ex Vivo Pathway Analysis

The site-specific C1 deuteration of D-Fructose-d2-1 makes it suitable for ²H NMR spectroscopy experiments where positional isotopic enrichment must be quantified. Unlike uniformly ¹³C-labeled fructose, which requires complex isotopomer distribution analysis, C1-deuterated fructose provides a simplified, position-specific NMR signal for monitoring fructokinase and aldolase pathway flux (Evidence Item 2) [3].

C1 and C6 Dual-Tracer Flux Analysis

For research programs requiring comprehensive mapping of fructose metabolism across multiple enzymatic nodes, D-Fructose-d2-1 can be deployed in parallel with C6-deuterated fructose ([6,6′-²H₂]fructose). This dual-tracer approach enables simultaneous assessment of phosphorylation at C1 and terminal carbon fate, as demonstrated in DMI studies where C6-labeled fructose established baseline hepatic extraction kinetics (Evidence Item 4) [4].

Application
Selection Property
Validation Focus
LC-MS/MS fructose quantitation
Site-specific C1-deuteration with mass shift
Co-eluting ISTD and matrix-effect correction
C1-specific flux tracing in gluconeogenesis
Anomeric carbon labeling at C1
C1 fate analysis during hexose interconversion
Deuterium NMR ex vivo pathway analysis
Positional ²H enrichment at C1
Fructokinase and aldolase flux monitoring
C1/C6 dual-tracer flux mapping
Complementary C1 and C6 labeling
Multi-node fructose metabolism analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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